(2-Isobutoxyphenyl)-N-methylmethanamine
Overview
Description
(2-Isobutoxyphenyl)-N-methylmethanamine: is a compound with the molecular formula C11H17NO. It is a derivative of aniline, where the phenyl ring is substituted with an isobutoxy group and the amine nitrogen is methylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-isobutoxyaniline.
Methylation: The amine group of 2-isobutoxyaniline is methylated using methyl iodide (CHI) in the presence of a base such as potassium carbonate (KCO).
Reaction Conditions: The reaction is carried out in a solvent like acetone or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(2-Isobutoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Isobutoxyphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and algicidal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isobutoxyphenyl)-N-methylmethanamine involves its interaction with cellular components. For instance, its algicidal activity is attributed to the induction of reactive oxygen species (ROS) in algal cells, leading to oxidative damage and cell death . The compound affects the photosynthetic process and antioxidant enzyme activities, resulting in the degradation of cellular structures.
Comparison with Similar Compounds
Similar Compounds
2-Isobutoxyaniline: The parent compound without the methylation on the amine group.
(2-Isobutoxyphenyl)amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
(2-Isobutoxyphenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methylation of the amine group enhances its stability and reactivity compared to its parent compound, 2-isobutoxyaniline.
Properties
IUPAC Name |
N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKXKGFKLNZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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